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Pharmacokinetic Parameters of Molidustat

The table below summarizes the key pharmacokinetic parameters of molidustat derived from studies in

healthy male volunteers.

Parameter Findings Notes / Conditions

Absorption &
Exposure

Rapid absorption; dose-dependent
increase in C~max~ and AUC [1].

Median T~max~: 0.25-0.75
hours [2].

Absolute
Bioavailability (F)

59% (immediate-release tablets) [2] [3].

Volume of
Distribution (V~ss~)

39.3 - 50.0 L [2] [3]. Following IV administration.

Clearance (CL) 28.7 - 34.5 L/h (total body clearance) [2]
[3].

Following IV administration.

Terminal Half-Life
(t~½~)

4.64 - 10.40 hours [1]. After single oral dose (5-50 mg).
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Parameter Findings Notes / Conditions

Metabolism Extensive, primarily via N-
glucuronidation to metabolite M-1 [2] [3].

M-1 is pharmacologically
inactive [2].

Excretion Primarily renal (90.7% of radioactivity) [2]
[3].

Total recovery of administered
dose: 97.0% [2].

Feces ~6% (as unchanged drug) [2] [3].

Urine ~4% (as unchanged drug); ~85% of dose

as metabolite M-1 [2] [3].

Detailed Experimental Protocols

Here are the methodologies for two pivotal clinical studies that characterize the absorption, distribution,

metabolism, and excretion (ADME) of molidustat.

Study 1: Mass Balance Study (Using Radiolabelled
[¹⁴C]Molidustat) [2]

This study aimed to investigate the metabolism, excretion pattern, mass balance, and pharmacokinetics of

molidustat.

Study Design: Non-randomized, open-label.
Participants: Healthy white males (n=4), aged 45-65, BMI 18-30 kg/m².

Dose Administration: A single oral dose of 25 mg molidustat (containing 3.57 MBq of
[¹⁴C]molidustat) administered as a solution in a polyethylene glycol (PEG)-based diluent under

fasting conditions [2].
Sample Collection:

Blood/Plasma: Collected pre-dose and at multiple time points up to 240 hours post-dose [2].
Urine & Feces: Collected pre-dose and in intervals up to 10 days post-dose [2].

Bioanalysis:
Molidustat Concentration: Determined in plasma using protein precipitation with acetonitrile,

followed by LC-MS/MS analysis [2].
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Total Radioactivity: Measured in blood, plasma, urine, and feces homogenates using liquid

scintillation counting (LSC) [2].
Metabolite Profiling: Performed on plasma and excreta samples [2].

Pharmacokinetic Analysis: Parameters (AUC, C~max~, t~max~, t~½~) were calculated using non-
compartmental methods with WinNonlin software [2].

Safety Monitoring: Adverse events, physical examination, ECG, vital signs, and clinical laboratory
tests were recorded [2].

The workflow of this mass balance study is summarized in the following diagram:

Study Start

Healthy Male Volunteers (n=4)

Single Oral Dose:
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(Pre-dose to 10 days)
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Click to download full resolution via product page

Study 2: Absolute Bioavailability and Pharmacodynamics [2] [3]

This study investigated the absolute bioavailability and pharmacodynamics (effect on EPO levels) of

molidustat.

Study Design: A two-part study.

Part 1 (n=12) & Part 2 (n=16): Healthy male volunteers.
Dose Administration:

Oral: Molidustat immediate-release tablets.
Intravenous (IV): Molidustat administered at doses of 1, 5, and 25 mg for comparison [2] [3].

Assessments:
Pharmacokinetics: Blood sampling for plasma concentration-time profiles after oral and IV

administration to calculate absolute bioavailability (F = AUC~oral~ / AUC~IV~).
Pharmacodynamics: Measurement of endogenous serum erythropoietin (EPO) levels over

time [2] [3].

Application Notes for Researchers

Drug-Drug Interactions: Concomitant administration of oral iron supplements (e.g., iron(II) sulphate)
significantly reduces the absorption of molidustat, decreasing its AUC and C~max~ by 50-75% and

blunting the EPO response [4]. To mitigate this, stagger administration by at least 4 hours before
taking molidustat [4]. Calcium supplements also reduce molidustat absorption but to a lesser

extent, with no significant impact on EPO response [4].
Key Considerations for Protocol Design:

Population: Early-phase studies were conducted in healthy white male volunteers [1] [2].
Formulation: Both PEG-based oral solutions and immediate-release tablets have been used

[1] [4].
Food Effect: A standardized breakfast was used to assess the effect of food on drug

interactions [4].
Bioanalysis: LC-MS/MS is the preferred method for quantifying molidustat concentrations in

plasma [2].

Mechanism of Action and Pharmacodynamic Response
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Molidustat is a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor. Its mechanism and

downstream effects are illustrated below:
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The pharmacodynamic proof-of-concept was established in a first-in-human study, where single oral doses of

molidustat (12.5 mg and above) elicited a dose-dependent increase in endogenous EPO [1]. The time

course of EPO levels resembled normal diurnal variation, peaking at approximately 12 hours post-dose and

returning to baseline after 24-48 hours [1].
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Conclusion

In summary, the pharmacokinetic profile of molidustat in healthy volunteers is characterized by rapid oral

absorption, moderate systemic clearance, a volume of distribution indicating distribution into tissues, and a

half-life suitable for once-daily dosing. Its metabolism and excretion are well-understood, with a major

inactive metabolite cleared renally. Researchers should pay close attention to drug-drug interactions with

multivalent cations like iron when designing clinical protocols.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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